MOG (35-55), human

Beschreibung

BenchChem offers high-quality MOG (35-55), human suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MOG (35-55), human including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

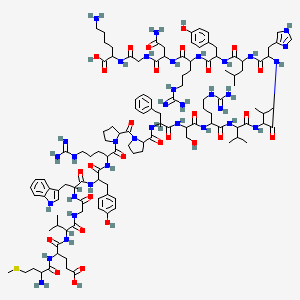

(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H179N35O28S/c1-63(2)50-82(104(169)145-83(52-68-32-36-72(157)37-33-68)105(170)141-77(27-17-44-131-118(124)125)101(166)147-88(56-92(123)159)100(165)135-59-93(160)138-81(117(182)183)26-15-16-43-121)144-109(174)87(55-71-58-130-62-137-71)149-113(178)97(65(5)6)153-114(179)98(66(7)8)152-102(167)78(28-18-45-132-119(126)127)142-110(175)89(61-156)150-107(172)85(51-67-22-11-10-12-23-67)148-111(176)90-30-20-47-154(90)116(181)91-31-21-48-155(91)115(180)80(29-19-46-133-120(128)129)143-106(171)84(53-69-34-38-73(158)39-35-69)146-108(173)86(54-70-57-134-76-25-14-13-24-74(70)76)139-94(161)60-136-112(177)96(64(3)4)151-103(168)79(40-41-95(162)163)140-99(164)75(122)42-49-184-9/h10-14,22-25,32-39,57-58,62-66,75,77-91,96-98,134,156-158H,15-21,26-31,40-56,59-61,121-122H2,1-9H3,(H2,123,159)(H,130,137)(H,135,165)(H,136,177)(H,138,160)(H,139,161)(H,140,164)(H,141,170)(H,142,175)(H,143,171)(H,144,174)(H,145,169)(H,146,173)(H,147,166)(H,148,176)(H,149,178)(H,150,172)(H,151,168)(H,152,167)(H,153,179)(H,162,163)(H,182,183)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t75-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,96-,97-,98-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTWEKCSWFQBIT-RVMQXVHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H179N35O28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2592.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Human MOG (35-55) in the Induction of Experimental Autoimmune Encephalomyelitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system (CNS). A key tool in the induction of EAE is the use of peptides derived from myelin proteins. This technical guide provides an in-depth examination of the role of the human Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) peptide fragment 35-55 (hMOG 35-55) in EAE induction. We will explore its biochemical properties, the immunological mechanisms it triggers, and provide detailed experimental protocols and quantitative data to assist researchers in utilizing this model effectively. Particular emphasis is placed on the distinct B-cell dependent pathway of EAE induction by hMOG (35-55) in C57BL/6 mice, a crucial point of differentiation from its rodent counterpart.

Introduction: Human MOG (35-55) as an Encephalitogenic Peptide

Myelin Oligodendrocyte Glycoprotein (MOG) is a glycoprotein exclusively expressed in the CNS on the outer surface of myelin sheaths and oligodendrocytes.[1] Although a minor component of myelin, it is a potent autoantigen in autoimmune demyelinating diseases.[1] The peptide sequence spanning amino acids 35-55 of human MOG is an immunodominant epitope widely used to induce EAE in rodents.[2] The amino acid sequence for human MOG (35-55) is MEVGWYRPPFSRVVHLYRNGK .[3]

A critical distinction exists between human and rodent MOG (35-55). The human peptide contains a proline at position 42, whereas the rodent peptide has a serine at this position.[4][5] This single amino acid substitution significantly alters the pathogenic mechanism of EAE induction in C57BL/6 mice. While rodent MOG (35-55) induces a T-cell-mediated disease, hMOG (35-55) elicits a B-cell-dependent form of EAE.[4][5] Despite being considered weakly encephalitogenic compared to its rodent counterpart, hMOG (35-55) is a valuable tool for studying the role of B cells and antibody-mediated pathology in demyelinating diseases.[4][5]

Quantitative Data on hMOG (35-55)-Induced EAE

The induction of EAE using hMOG (35-55) results in a range of clinical and pathological outcomes that can be quantified to assess disease severity and the efficacy of therapeutic interventions.

Table 1: Clinical and Pathological Parameters of hMOG (35-55)-Induced EAE in C57BL/6 Mice

| Parameter | Typical Findings | References |

| Disease Incidence | 80-100% | [6] |

| Day of Onset | 9-14 days post-immunization | [6][7] |

| Peak Disease Score | 2.5 - 3.5 (on a 0-5 scale) | [6] |

| Disease Course | Chronic-progressive | [8] |

| Histopathology | Mononuclear cell infiltration, demyelination in the spinal cord.[8][9] Polymorphonuclear leukocyte presence is more prominent than in rodent MOG-induced EAE.[5] | [5][8][9] |

| Key Immune Cells | B cells, CD4+ T cells (Th1 and Th17) | [10][11] |

Note: Disease severity and onset can vary depending on the specific experimental protocol, including the dose of peptide and pertussis toxin, as well as the substrain and health status of the mice.

Experimental Protocols for EAE Induction with hMOG (35-55)

The following provides a detailed methodology for the induction of EAE in C57BL/6 mice using hMOG (35-55).

Materials

-

Human MOG (35-55) peptide (purity >95%)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS), sterile

-

Female C57BL/6 mice, 8-12 weeks old

-

Syringes and needles (27G and 30G)

-

Emulsifier (e.g., two-way Luer-lock syringe system)

Protocol

-

Preparation of hMOG (35-55)/CFA Emulsion:

-

Dissolve hMOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare a 1:1 emulsion of the hMOG (35-55) solution and CFA (containing 4 mg/mL of M. tuberculosis).

-

Emulsify by repeatedly drawing and expelling the mixture through a two-way Luer-lock syringe system until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Immunization (Day 0):

-

Inject 100 µL of the hMOG (35-55)/CFA emulsion (containing 100 µg of peptide) subcutaneously into the flanks of each mouse.

-

Approximately 2-4 hours after immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal injection.

-

-

Second PTX Injection (Day 2):

-

Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal injection.

-

-

Clinical Scoring:

-

Begin daily monitoring of mice for clinical signs of EAE starting from day 7 post-immunization.

-

Use a standardized 0-5 scoring system:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness.

-

3: Complete hind limb paralysis.

-

4: Hind limb paralysis and forelimb weakness.

-

5: Moribund or dead.

-

-

Experimental Workflow

Signaling Pathways in hMOG (35-55)-Induced EAE

The induction of EAE by hMOG (35-55) involves the activation of both T and B lymphocytes, leading to a cascade of inflammatory events in the CNS.

T-Cell Activation and Differentiation

Upon immunization, hMOG (35-55) is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The peptide is processed and presented on MHC class II molecules to CD4+ T cells.

This initial activation, along with co-stimulatory signals, drives the differentiation of naive CD4+ T cells into pro-inflammatory subsets, primarily Th1 and Th17 cells.[10] Th1 cells are characterized by the production of IFN-γ, while Th17 cells produce IL-17. Both cytokines play a crucial role in disrupting the blood-brain barrier and recruiting other immune cells to the CNS.

B-Cell Activation and Antibody Production

A defining feature of hMOG (35-55)-induced EAE is its dependence on B cells.[4][5] B cells can be activated through two main pathways: T-cell dependent and T-cell independent. In the context of hMOG (35-55) EAE, T-cell dependent activation is predominant.

B cells can act as APCs, internalizing the hMOG peptide, processing it, and presenting it to activated T helper cells. This interaction, mediated by CD40-CD40L and the release of cytokines like IL-4 and IL-21, provides the necessary signals for B cell proliferation, class switching, and differentiation into antibody-secreting plasma cells. The resulting anti-MOG antibodies are thought to contribute to demyelination and disease pathology.

Conclusion

The human MOG (35-55) peptide is an indispensable tool for modeling aspects of multiple sclerosis in animals, particularly for investigating the role of B cells and antibody-mediated demyelination. Its ability to induce a B-cell-dependent EAE in C57BL/6 mice provides a unique platform for testing novel therapeutics targeting this arm of the immune response. A thorough understanding of the quantitative aspects of disease induction, detailed experimental protocols, and the underlying signaling pathways is essential for the successful implementation and interpretation of studies using this model. This guide provides a comprehensive overview of these core requirements to aid researchers in their efforts to unravel the complexities of autoimmune neuroinflammation and develop effective treatments for multiple sclerosis.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]

- 5. Rat and human myelin oligodendrocyte glycoproteins induce experimental autoimmune encephalomyelitis by different mechanisms in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myelin-reactive B cells exacerbate CD4+ T cell-driven CNS autoimmunity in an IL-23-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Secondary B Cell Receptor Diversification Is Necessary for T Cell Mediated Neuro-Inflammation during Experimental Autoimmune Encephalomyelitis | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure of B-Cell Receptor and Its Signaling Pathways [tutorialspoint.com]

- 10. Myelin Oligodendrocyte Glycoprotein (MOG)35–55 Mannan Conjugate Induces Human T-Cell Tolerance and Can Be Used as a Personalized Therapy for Multiple Sclerosis [mdpi.com]

- 11. bnac.net [bnac.net]

Mechanism of Action of Myelin Oligodendrocyte Glycoprotein (35-55) Peptide in Autoimmune Demyelination: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the mechanism of action of the myelin oligodendrocyte glycoprotein (B1211001) (35-55) peptide in inducing autoimmune demyelination. It is intended for researchers, scientists, and professionals in drug development. The guide details the cellular and molecular cascades initiated by MOG (35-55) immunization in the context of the widely used Experimental Autoimmune Encephalomyelitis (EAE) model, a key preclinical model for Multiple Sclerosis (MS). The document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of the pathogenic process.

Introduction

Multiple Sclerosis (MS) is a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS) with an autoimmune etiology.[1][2] Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model used to study the pathogenesis of MS and to evaluate potential therapeutic agents.[3][4] The EAE model can be induced by various myelin antigens, with the MOG (35-55) peptide being a principal encephalitogenic epitope used in C57BL/6 mice to induce a chronic-progressive form of the disease.[5][6]

MOG (35-55) is a short synthetic peptide corresponding to amino acids 35-55 of the myelin oligodendrocyte glycoprotein, a protein exclusively expressed in the CNS on the surface of oligodendrocytes and the outermost layer of myelin sheaths.[7] Its use in EAE induction triggers a well-characterized autoimmune response primarily mediated by CD4+ T helper (Th) cells, which leads to CNS inflammation, demyelination, axonal damage, and progressive paralysis.[4][8][9] Understanding the precise mechanism by which this peptide breaks immune tolerance and initiates a cascade of autoimmune pathology is critical for developing targeted therapies for MS.

Mechanism of Action

The pathogenic mechanism of MOG (35-55) in inducing autoimmune demyelination can be broadly divided into two phases: an initiation phase in the periphery and an effector phase within the central nervous system.

Initiation Phase: Peripheral T-Cell Activation

-

Immunization and Antigen Presentation: EAE is actively induced by immunizing mice with an emulsion of MOG (35-55) peptide in Complete Freund's Adjuvant (CFA).[10] CFA contains components, such as heat-killed Mycobacterium tuberculosis, that activate innate immune cells like mononuclear phagocytes (macrophages and dendritic cells).[10] These activated antigen-presenting cells (APCs) engulf the MOG (35-55) peptide. Unlike the full-length MOG protein, the short MOG (35-55) peptide does not require internalization and processing by APCs and can be presented directly on their surface Major Histocompatibility Complex (MHC) class II molecules.[8][11]

-

T-Cell Priming and Differentiation: Naive CD4+ T cells in the draining lymph nodes recognize the MOG (35-55)-MHC II complex on the surface of APCs via their T-cell receptor (TCR). This interaction, along with co-stimulatory signals from the APC, triggers the activation, proliferation, and differentiation of MOG-specific CD4+ T cells. The cytokine milieu, influenced by the adjuvants, directs their differentiation into pro-inflammatory T helper subsets, primarily Th1 and Th17 cells.[12]

-

Role of Pertussis Toxin (PTX): The induction protocol typically includes the administration of pertussis toxin.[3][10] PTX is believed to facilitate the disease process by increasing the permeability of the blood-brain barrier (BBB), allowing easier access for the activated pathogenic T cells into the CNS.[4][10]

Effector Phase: CNS Inflammation and Demyelination

-

CNS Infiltration: The activated, MOG-specific Th1 and Th17 cells leave the periphery, circulate in the bloodstream, and cross the compromised blood-brain barrier to enter the CNS.[4]

-

T-Cell Reactivation: Within the CNS, the pathogenic T cells are reactivated by local APCs, such as microglia and infiltrating macrophages, that are presenting the MOG peptide. This reactivation leads to the localized secretion of pro-inflammatory cytokines (IFN-γ, IL-17, TNF-α) and chemokines.[4][13]

-

Recruitment of Inflammatory Cells: The secreted cytokines and chemokines create a potent inflammatory environment, recruiting a secondary wave of immune cells from the periphery into the CNS. This infiltrate includes monocytes, macrophages, and additional lymphocytes, amplifying the inflammatory cascade.[5][14]

-

Demyelination and Axonal Damage: The inflammatory milieu leads to direct and indirect damage to the myelin sheath and oligodendrocytes.

-

Activated macrophages and microglia are key effectors of demyelination, phagocytosing the myelin sheaths.[9]

-

Pro-inflammatory cytokines like TNF-α and IFN-γ can directly induce oligodendrocyte apoptosis and myelin damage.

-

While the MOG (35-55) model is largely considered T-cell mediated, B cells and antibodies can also play a role. Mice immunized with MOG (35-55) develop significant levels of anti-MOG antibodies.[15][16] These antibodies can contribute to demyelination through complement activation and antibody-dependent cell-mediated cytotoxicity.[17] The result of this inflammatory attack is the stripping of myelin from axons, which disrupts nerve signal conduction and leads to axonal damage, underlying the progressive neurological deficits observed in EAE.[5][9]

-

Key Cellular Players

-

CD4+ T Cells: These are the primary drivers of MOG (35-55)-induced EAE.[18] Th1 and Th17 subsets are the major pathogenic populations, orchestrating the inflammatory attack in the CNS.[8][12]

-

B Cells: While not essential for disease induction with the MOG (35-55) peptide (unlike with the full-length MOG protein), B cells do become activated and produce anti-MOG antibodies that can contribute to the pathology.[8][11][15] T follicular helper (Tfh)-like cells can promote this antibody production.[17]

-

CD8+ T Cells: The role of CD8+ T cells in MOG (35-55)-induced EAE is complex. While some studies suggest they have a minimal impact on the clinical disease course initiated by CD4+ T cells[18], other research indicates a potential regulatory or even suppressive function, capable of inhibiting EAE through cytotoxic mechanisms against APCs and pathogenic CD4+ T cells.[19][20]

-

Antigen-Presenting Cells (APCs): Dendritic cells and macrophages in the periphery are crucial for priming the initial T-cell response. Within the CNS, microglia and infiltrating macrophages reactivate T cells, sustaining the inflammatory process.[4][21]

Key Signaling Pathways

-

JAK/STAT Pathway: This pathway is critical for the differentiation and function of T helper cells. IL-12 signaling via the JAK/STAT pathway promotes Th1 differentiation, while IL-23 signaling is essential for the Th17 lineage.[22][23] Dysregulation of the JAK/STAT pathway is a key contributor to EAE pathogenesis.[23]

-

p38 MAPK Pathway: The p38 MAPK signaling pathway is involved in the inflammatory response and oxidative stress that contribute to demyelination in the CNS.[24]

-

NF-κB Pathway: This pathway is involved in the production of pro-inflammatory cytokines and is activated in Tfh-like cells, contributing to their ability to boost antibody production by B cells.[17]

Quantitative Data Summary

The following tables summarize quantitative data from studies using the MOG (35-55) EAE model.

Table 1: T-Cell Proliferation in Response to MOG (35-55) Peptide

| Cell Type | Stimulant | Proliferation (counts per minute, cpm) | Reference |

|---|---|---|---|

| CD4+ T cells | MOG (35-55) (20 µg/mL) | 63,953 ± 3,284 | [25] |

| CD8+ T cells | MOG (35-55) (20 µg/mL) | 21,526 ± 1,236 | [25] |

| Splenocytes (Vehicle-treated EAE) | PLP Stimulation | (Normalized to 100%) | [12] |

| Splenocytes (OM-MOG-treated EAE) | PLP Stimulation | (Equal to vehicle) |[12] |

Table 2: Cytokine Secretion by MOG (35-55)-Specific T Cells

| Cell Type | Cytokine | Concentration (pg/mL) | Reference |

|---|---|---|---|

| CD4+ T cells | IFN-γ | 1451.3 ± 59.4 | [25] |

| CD8+ T cells | IFN-γ | 803.3 ± 39.2 | [25] |

| CD4+ T cells | IL-4 | 298.6 ± 7.7 | [25] |

| CD8+ T cells | IL-4 | 245.5 ± 11.8 |[25] |

Table 3: Pro-inflammatory Cytokine and Chemokine Levels in Spinal Cord of EAE Mice (Note: These studies demonstrate significant up-regulation compared to control, but absolute values vary between experiments.)

| Cytokine/Chemokine | Observation | Reference |

|---|---|---|

| IL-1β | Increased in EAE | [5][13] |

| IL-6 | Increased in EAE | [5][13] |

| IFN-γ | Increased in EAE | [5][13] |

| TNF-α | Increased in EAE | [13] |

| CCL2, CCL3, CXCL10 | Increased in EAE |[13] |

Diagrams of Pathways and Workflows

Workflow for MOG (35-55)-Induced EAE

Caption: Workflow for inducing Experimental Autoimmune Encephalomyelitis (EAE) using MOG (35-55) peptide.

Signaling Pathway for T-Cell Activation by MOG (35-55)

Caption: Peripheral activation of naive CD4+ T-cells by MOG (35-55) presented by an APC.

Simplified JAK/STAT Signaling in Th1/Th17 Differentiation

Caption: Simplified JAK/STAT signaling pathways driving Th1 and Th17 cell differentiation in EAE.

Detailed Experimental Protocols

Protocol: Induction of EAE with MOG (35-55)

This protocol is synthesized from multiple sources for C57BL/6 mice.[3][10][26]

Materials:

-

MOG (35-55) peptide, lyophilized (e.g., Hooke Labs, EK-2110)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37RA (e.g., 4 mg/mL)

-

Pertussis toxin (PTX) from Bordetella pertussis

-

Sterile phosphate-buffered saline (PBS) or ddH₂O

-

Female C57BL/6 mice, 8-12 weeks old

-

Syringes (1 mL and 2.5 mL, Luer-lock), needles (18G, 26G)

-

Glass syringes or emulsifying device

Procedure:

-

Preparation of MOG (35-55) Solution: Reconstitute lyophilized MOG (35-55) peptide in sterile PBS or ddH₂O to a final concentration of 2 mg/mL.[10][26] Store at -20°C.

-

Preparation of MOG/CFA Emulsion: a. On the day of immunization, bring MOG (35-55) solution and CFA to room temperature. b. To create the emulsion, draw equal volumes of the MOG (35-55) solution (2 mg/mL) and CFA (e.g., 4 mg/mL M. tuberculosis) into two separate glass syringes connected by a Luer-lock stopcock. c. Force the contents back and forth between the syringes for a minimum of 15 minutes until a thick, white, stable emulsion is formed.[27] d. Test the emulsion stability by dispensing a small drop into a beaker of water. A stable emulsion will hold its shape and not disperse.[27] The final concentration of MOG in the emulsion will be 1 mg/mL.

-

Preparation of Pertussis Toxin: Reconstitute PTX in sterile PBS to the desired concentration (e.g., 200 ng/0.1 mL). Prepare fresh on the day of use.

-

Immunization (Day 0): a. Anesthetize the mice (e.g., using isoflurane). b. Subcutaneously inject a total of 0.2 mL of the MOG/CFA emulsion per mouse, distributing it over two sites on the upper back/flanks (0.1 mL per site).[5][10] c. Within two hours of the emulsion injection, administer the first dose of PTX (e.g., 200 ng in 0.1 mL) intraperitoneally (i.p.).[5]

-

Booster (Day 2): a. Administer a second i.p. injection of PTX (e.g., 200 ng in 0.1 mL).[4][26]

-

Monitoring: a. Begin daily monitoring of mice for clinical signs of EAE and body weight starting around day 7 post-immunization. b. Use a standard 0-5 clinical scoring system: 0=No signs; 1=Limp tail; 2=Hind limb weakness; 3=Hind limb paralysis; 4=Hind and forelimb paralysis; 5=Moribund or dead.

Protocol: T-Cell Proliferation Assay (³H-Thymidine Incorporation)

This protocol is based on methodologies described for measuring antigen-specific T-cell responses.[12][25]

Materials:

-

Splenocytes or lymph node cells isolated from MOG (35-55)-immunized mice (e.g., 10-14 days post-immunization).

-

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin.

-

MOG (35-55) peptide solution.

-

Mitomycin C-treated syngeneic spleen cells (as APCs).

-

96-well round-bottom culture plates.

-

³H-Thymidine.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Cell Preparation: Isolate splenocytes from immunized mice and prepare a single-cell suspension.

-

APC Preparation: Prepare syngeneic APCs from a naive mouse by treating splenocytes with Mitomycin C (to prevent their proliferation) and washing thoroughly.

-

Cell Culture: a. Seed the 96-well plate with responder T cells (e.g., 2 x 10⁵ cells/well) and APCs (e.g., 2 x 10⁵ cells/well).[25] b. Add MOG (35-55) peptide to triplicate wells at various concentrations (e.g., 0, 2, 20 µg/mL).[25] Include a positive control (e.g., Concanavalin A) and a negative control (no peptide). c. Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

³H-Thymidine Pulse: a. During the final 16-18 hours of incubation, add 1 µCi of ³H-Thymidine to each well.

-

Harvesting and Counting: a. Harvest the cells onto glass fiber filters using a cell harvester. b. Measure the incorporated radioactivity using a liquid scintillation counter. c. Proliferation is expressed as counts per minute (cpm).

Protocol: Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol is a generalized procedure for detecting cytokine-producing T cells.[28][29][30]

Materials:

-

Splenocytes or CNS-infiltrating lymphocytes from EAE mice.

-

Cell stimulation cocktail (e.g., PMA and Ionomycin).

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Fluorescently-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4).

-

Fixation/Permeabilization buffer kit (e.g., from eBioscience or BD Biosciences).

-

Fluorescently-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17).

-

Flow cytometer.

Procedure:

-

Cell Stimulation: a. Prepare a single-cell suspension at 1-2 x 10⁶ cells/mL in complete culture medium. b. Stimulate the cells with a stimulation cocktail (e.g., PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C.[29] This traps newly synthesized cytokines inside the cell.

-

Surface Staining: a. Wash the cells with staining buffer (PBS + 2% FBS). b. Incubate the cells with fluorescently-conjugated antibodies against surface markers (e.g., CD4) for 20-30 minutes at 4°C in the dark.[30] c. Wash the cells to remove unbound antibodies.

-

Fixation and Permeabilization: a. Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature. b. Wash the cells, then resuspend in a permeabilization buffer and incubate for 10-15 minutes. This allows antibodies to access intracellular targets.

-

Intracellular Staining: a. Add fluorescently-conjugated anti-cytokine antibodies (diluted in permeabilization buffer) to the cells. b. Incubate for 30 minutes at room temperature or 4°C in the dark.[30]

-

Acquisition: a. Wash the cells to remove unbound intracellular antibodies. b. Resuspend the cells in staining buffer. c. Analyze the samples on a flow cytometer, gating first on live cells, then on CD4+ T cells, and finally assessing the percentage of cells positive for IFN-γ and IL-17.

Protocol: Immunohistochemistry (IHC) for Demyelination

This protocol outlines staining for myelin and inflammatory infiltrates in spinal cord sections.[9][14][31]

Materials:

-

Spinal cords from perfused EAE and control mice, fixed in 4% paraformaldehyde and paraffin-embedded or frozen.

-

Microtome.

-

Staining jars and reagents for Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB).

-

Primary antibodies (e.g., anti-CD45 for leukocytes, anti-MBP for myelin).[31]

-

Appropriate secondary antibodies and detection reagents (e.g., HRP-DAB system).

-

Microscope and image analysis software.

Procedure:

-

Sectioning: Cut transverse or longitudinal sections of the spinal cord (e.g., 5-10 µm thick) and mount them on slides.

-

Staining for Inflammation (H&E): a. Deparaffinize and rehydrate the sections. b. Stain with Hematoxylin, rinse, differentiate in acid alcohol, and then counterstain with Eosin. c. Dehydrate and mount the slides. Inflammatory infiltrates will be visible as clusters of dark blue nuclei.

-

Staining for Demyelination (LFB): a. Deparaffinize and hydrate (B1144303) sections. b. Incubate slides in Luxol Fast Blue solution overnight at 56-60°C. c. Differentiate the sections to remove LFB from gray matter, leaving the myelin sheaths stained blue/green. d. Counterstain with H&E or cresyl violet if desired. Areas of demyelination will appear as pale, unstained regions within the white matter.[9]

-

Immunohistochemistry (e.g., for Myelin Basic Protein - MBP): a. Perform antigen retrieval on the sections. b. Block endogenous peroxidases and non-specific binding sites. c. Incubate with a primary antibody against MBP overnight at 4°C. d. Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. e. Develop the signal with a chromogen like DAB. f. Counterstain with hematoxylin, dehydrate, and mount. Loss of MBP staining indicates demyelination.

-

Analysis: Quantify the area of inflammation and demyelination using a microscope and image analysis software.

Conclusion

The MOG (35-55) peptide serves as a powerful tool to induce a T-cell-mediated autoimmune response that recapitulates many key features of Multiple Sclerosis. The mechanism of action involves the peripheral activation and differentiation of MOG-specific CD4+ Th1 and Th17 cells, which subsequently infiltrate the central nervous system. Upon reactivation within the CNS, these cells orchestrate a complex inflammatory cascade involving a host of cytokines, chemokines, and recruited immune cells, ultimately leading to focal demyelination, axonal injury, and the onset of neurological deficits. A thorough understanding of these cellular and molecular events, facilitated by the experimental models and protocols detailed in this guide, is paramount for the continued development of novel therapeutic strategies aimed at mitigating autoimmune neuroinflammation.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 4. redoxis.se [redoxis.se]

- 5. oncotarget.com [oncotarget.com]

- 6. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]

- 7. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]

- 8. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]

- 9. jpp.krakow.pl [jpp.krakow.pl]

- 10. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]

- 12. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]

- 13. Clinical course of myelin oligodendrocyte glycoprotein 35–55 induced experimental autoimmune encephalomyelitis is aggravated by glia maturation factor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunohistochemical analysis of spinal cord components in mouse model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibody response in MOG(35-55) induced EAE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | T Follicular Helper-Like Cells Are Involved in the Pathogenesis of Experimental Autoimmune Encephalomyelitis [frontiersin.org]

- 18. The role of CD8+ T cells and their local interaction with CD4+ T cells in myelin oligodendrocyte glycoprotein35-55-induced experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. neurology.org [neurology.org]

- 20. Immune regulatory CNS-reactive CD8+T cells in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antigen-specific modulation of chronic experimental autoimmune encephalomyelitis in humanized mice by TCR-like antibody targeting autoreactive T-cell epitope | Life Science Alliance [life-science-alliance.org]

- 22. MOG(35-55) i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STAT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dovepress.com [dovepress.com]

- 24. oncotarget.com [oncotarget.com]

- 25. mednexus.org [mednexus.org]

- 26. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]

- 27. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]

- 28. med.virginia.edu [med.virginia.edu]

- 29. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 30. anilocus.com [anilocus.com]

- 31. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis [jove.com]

MOG (35-55) as a Target Autoantigen in Demyelinating Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) has emerged as a critical autoantigen in a spectrum of inflammatory demyelinating diseases of the central nervous system (CNS), now recognized as MOG Antibody-Associated Disease (MOGAD). Distinct from Multiple Sclerosis (MS), MOGAD is defined by the presence of serum IgG antibodies against conformationally intact MOG. This technical guide provides an in-depth overview of MOGAD, with a focus on its presentation in the adult population aged 35-55. It covers the underlying pathophysiology, diagnostic methodologies, relevant animal models, and key clinical data, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: MOGAD as a Distinct Disease Entity

Myelin Oligodendrocyte Glycoprotein is a glycoprotein uniquely expressed on the outer surface of oligodendrocyte membranes and myelin sheaths in the CNS.[1] While its precise function is still under investigation, it is believed to play a role in myelin sheath stability and the modulation of the immune system.[1][2] For years, MOG was a candidate autoantigen in MS, but with the development of sensitive cell-based assays (CBAs), it has become clear that anti-MOG antibodies define a separate disease entity, MOGAD.[3][4]

Unlike MS, MOGAD shows no significant female or racial predominance.[1][5] The disease course can be monophasic or relapsing, with disability accumulating primarily from attacks rather than progressive neurodegeneration.[1][6] In adults, the mean age of onset is typically in the early to mid-30s, making the 35-55 age group a highly relevant demographic for studying the disease's chronic and relapsing forms.[4][7][8]

Pathophysiology: The Effector Mechanisms of MOG Antibodies

The pathogenic role of MOG-IgG is supported by evidence from both in vitro studies and animal models. Upon crossing the blood-brain barrier, MOG antibodies mediate damage to oligodendrocytes and myelin through several key effector mechanisms.[9]

Key Pathogenic Pathways:

-

Complement-Dependent Cytotoxicity (CDC): MOG-IgG, primarily of the IgG1 subclass, can bind to MOG on the oligodendrocyte surface and activate the classical complement pathway.[2][10] This cascade leads to the generation of anaphylatoxins (C3a, C5a) that promote inflammation and the formation of the Membrane Attack Complex (MAC), which can directly lyse oligodendrocytes.[11][12] While complement is activated in MOGAD, MAC formation may be less pronounced than in Neuromyelitis Optica Spectrum Disorder (NMOSD).[11][12]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): MOG-IgG acts as an opsonin, coating MOG-expressing cells. The Fc portion of the antibody is then recognized by Fcγ receptors (like CD16) on immune effector cells, most notably Natural Killer (NK) cells.[13][14][15] This engagement triggers the NK cell to release cytotoxic granules containing perforin (B1180081) and granzymes, inducing apoptosis in the target oligodendrocyte.[15]

-

Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages and microglia can also recognize antibody-coated oligodendrocytes via Fc receptors, leading to their engulfment and clearance.[13]

-

T-Cell Involvement: The inflammatory environment is amplified by MOG-specific T-cells, particularly CD4+ helper T-cells, which are thought to be activated in the periphery and re-activated within the CNS. These T-cells help sustain the B-cell response and produce pro-inflammatory cytokines that contribute to blood-brain barrier breakdown and further immune cell infiltration.[2][9][16]

Quantitative Clinical Data in Adult MOGAD

Data from multiple cohorts provide a quantitative picture of MOGAD presentation and course in adults, a significant portion of whom fall within the 35-55 age range.

Table 1: Demographics and Clinical Presentation in Adult MOGAD

| Feature | Value | Reference(s) |

|---|---|---|

| Age of Onset | Peak: 30-40 years; Median: ~33-39.5 years | [4][7][8] |

| Sex Ratio (F:M) | Approx. 1:1 to 1.3:1 | [1][4] |

| Common Initial Phenotypes | Optic Neuritis (often bilateral), Transverse Myelitis | [7][8][17][18] |

| Disease Course | Relapsing course observed in ~50-60% of patients |[19][20][21] |

Table 2: Laboratory and Biomarker Data in Adult MOGAD

| Parameter | Finding | Reference(s) |

|---|---|---|

| MOG-IgG Titer | Higher titers (e.g., ≥1:32 - ≥1:100) associated with higher relapse risk | [19][22] |

| CSF Pleocytosis | Present in >50% of patients during an attack | [1] |

| CSF Oligoclonal Bands | Typically absent or transient (present in ~15% of cases) | [1] |

| Serum Complement | Levels of C3a, C4a, C5a may be elevated during attacks |[9][10] |

Key Experimental Protocols

MOG-IgG Detection by Live Cell-Based Assay (CBA)

The gold standard for MOGAD diagnosis is the detection of MOG-IgG using a live CBA, which preserves the native conformation of the MOG protein.[23][24]

Methodology Overview:

-

Cell Culture & Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. The cells are then transfected with a plasmid vector encoding full-length human MOG. A parallel culture is transfected with an empty vector to serve as a negative control.[3]

-

Patient Sample Preparation: Patient serum is diluted (typically a screening dilution of 1:20) in a blocking buffer.[23]

-

Incubation: The live, non-fixed transfected HEK293 cells are incubated with the diluted patient serum, allowing any MOG-specific antibodies to bind to the MOG expressed on the cell surface.

-

Secondary Antibody Staining: After washing to remove unbound antibodies, the cells are incubated with a fluorescently-labeled secondary antibody that detects human IgG (e.g., Alexa Fluor 488-conjugated anti-human IgG).[23]

-

Data Acquisition & Analysis (Flow Cytometry): Cells are analyzed on a flow cytometer. The Mean Fluorescence Intensity (MFI) is measured for both the MOG-transfected and empty vector-transfected cells. A positive result is determined by the ratio of the MFI from MOG-transfected cells to the MFI of control cells, with a predefined cutoff (e.g., a ratio ≥2.5) indicating seropositivity.[3][23]

-

Endpoint Titer Determination: For positive samples, serial dilutions are performed to determine the highest dilution at which binding is still detectable, reported as the endpoint titer.[23]

MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE)

The MOG35-55 EAE model in C57BL/6 mice is a robust and widely used animal model to study the autoimmune response against MOG and to test potential therapeutics.[25][26]

Methodology Overview:

-

Animal Model: Female C57BL/6 mice, typically 9-13 weeks old, are used.[25]

-

Antigen Emulsion Preparation: An emulsion is prepared by mixing an aqueous solution of MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK) with Complete Freund's Adjuvant (CFA) in a 1:1 ratio. The CFA must be supplemented with Mycobacterium tuberculosis.[26][27]

-

Immunization (Day 0): Mice are anesthetized and injected subcutaneously at two sites on the flank with the MOG35-55/CFA emulsion, for a total dose of 200-300 µg of MOG peptide per mouse.[27][28]

-

Pertussis Toxin (PTX) Administration: PTX is used as an additional adjuvant to facilitate the entry of pathogenic T-cells into the CNS.[25] Mice receive an intraperitoneal (i.p.) injection of PTX (e.g., 400-500 ng) on Day 0 (shortly after immunization) and again on Day 2.[27][28]

-

Clinical Monitoring: Mice are weighed and scored daily for clinical signs of EAE, typically starting around day 7 post-immunization. The disease usually manifests as an ascending flaccid paralysis.[28]

Table 3: Standard EAE Clinical Scoring Scale

| Score | Clinical Signs |

|---|---|

| 0 | No clinical signs |

| 1 | Limp tail |

| 2 | Hind limb weakness or partial paralysis |

| 3 | Complete hind limb paralysis |

| 4 | Complete hind limb paralysis and forelimb weakness |

| 5 | Moribund or dead |

Source:[28]

Conclusion and Future Directions

MOGAD is a distinct neuroinflammatory disorder where MOG-IgG antibodies drive pathology through mechanisms including complement activation and antibody-dependent cytotoxicity. In the 35-55 age group, the disease often follows a relapsing course, making this demographic critical for the development of effective long-term immunotherapies. Accurate diagnosis using live cell-based assays is paramount to distinguish MOGAD from MS and NMOSD, ensuring appropriate patient management. The MOG35-55 EAE model remains an invaluable tool for dissecting disease mechanisms and for the preclinical evaluation of novel therapeutic agents. Future research should focus on identifying reliable biomarkers to predict disease course and on developing targeted therapies that specifically inhibit the pathogenic actions of MOG antibodies, moving beyond broad immunosuppression.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. mdpi.com [mdpi.com]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. Clinical, Demographic, and Radiological Characteristics of Patients Demonstrating Antibodies Against Myelin Oligodendrocyte Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Complement-dependent and -independent pathomechanisms of myelin oligodendrocyte glycoprotein (MOG)-Abs: implications for therapeutic strategies in MOG-antibody-associated disease (MOGAD) - ean.org [ean.org]

- 7. Age-Related Clinical Presentation of MOG-IgG Seropositivity in Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Clinical characteristics and factors associated with recurrence and long-term prognosis in patients with MOGAD [frontiersin.org]

- 9. Pathophysiology of myelin oligodendrocyte glycoprotein antibody disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neurology.org [neurology.org]

- 11. Different Complement Activation Patterns Following C5 Cleavage in MOGAD and AQP4-IgG+NMOSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. neurology.org [neurology.org]

- 13. MOGAD patient autoantibodies induce complement, phagocytosis, and cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibody-dependent cellular cytotoxicity - Wikipedia [en.wikipedia.org]

- 15. Understanding antibody-dependent cellular cytotoxicity | Abcam [abcam.com]

- 16. The Potential Pathogenicity of Myelin Oligodendrocyte Glycoprotein Antibodies in the Optic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical and Radiographic Features of a Cohort of Adult and Pediatric Subjects in the Pacific Northwest with Myelin Oligodendrocyte Glycoprotein Antibody-Associated Disease (MOGAD) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clinical characteristics and factors associated with recurrence and long-term prognosis in patients with MOGAD - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mogproject.org [mogproject.org]

- 20. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 21. Predictors of relapse in MOG antibody associated disease: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | The nomogram model predicts relapse risk in myelin oligodendrocyte glycoprotein antibody-associated disease: a single-center study [frontiersin.org]

- 23. High level of agreement in a fixed vs. live cell-based assay for antibodies to myelin oligodendrocyte glycoprotein in a real-world clinical laboratory setting - PMC [pmc.ncbi.nlm.nih.gov]

- 24. neurology.org [neurology.org]

- 25. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 26. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Discovery and Characterization of MOG (35-55) as a Key Encephalitogenic Peptide

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The identification of specific peptide sequences that can trigger autoimmune responses has been a cornerstone of research into diseases like Multiple Sclerosis (MS). Myelin Oligodendrocyte Glycoprotein (MOG) is a critical component of the central nervous system (CNS) myelin sheath. While a minor constituent, it is a primary target for autoimmune attacks in demyelinating diseases. The peptide fragment spanning amino acids 35-55 of MOG, commonly referred to as MOG (35-55), has been unequivocally identified as a potent encephalitogenic peptide. Its ability to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models, particularly C57BL/6 mice, has made it an indispensable tool for studying MS pathogenesis and for the preclinical evaluation of novel therapeutics.[1][2][3] This guide provides an in-depth overview of the core evidence, experimental protocols, and immunological mechanisms that established MOG (35-55) as a pivotal molecule in autoimmune research.

The Path to Discovery: From Myelin to Peptide

The journey to pinpointing MOG (35-55) as a key player in neuroinflammation followed a logical progression. Researchers first observed that autoimmune responses in MS and EAE were directed against components of the myelin sheath. This led to the investigation of various myelin proteins. Through systematic testing of different protein fragments, the 35-55 region of MOG was identified as the immunodominant epitope capable of initiating a robust, T-cell-driven autoimmune response that recapitulates many of the pathological hallmarks of MS.

Core Experimental Evidence: Induction of EAE

The primary evidence for the encephalitogenicity of MOG (35-55) comes from its ability to consistently induce EAE. Immunization of C57BL/6 mice with this peptide leads to the development of a chronic-progressive paralysis characterized by CNS inflammation, demyelination, and axonal damage.[1][4]

Quantitative Data Summary

The following tables summarize typical quantitative data from MOG (35-55)-induced EAE experiments.

Table 1: Clinical Scoring of EAE Clinical signs are typically scored on a 0-5 scale following immunization. The disease onset is usually observed around 10-14 days post-immunization, with peak severity reached by days 18-22.[5]

| Day Post-Immunization | Mean Clinical Score (± SEM) | Disease Incidence (%) |

| 10 | 0.5 ± 0.2 | 20-30% |

| 14 | 1.5 ± 0.3 | 70-80% |

| 18 | 2.5 ± 0.4 | ~100% |

| 22 | 3.0 ± 0.5 | ~100% |

| 30 | 2.8 ± 0.5 | ~100% |

| Note: Data synthesized from typical results presented in literature such as[1][5]. |

Table 2: Immunological and Histopathological Findings Analysis of tissues from EAE mice reveals the cellular and molecular basis of the disease.

| Parameter | MOG (35-55) EAE Mice | Control Mice | Reference |

| CNS Histology | |||

| Inflammatory Infiltrates (cells/mm²) | High (Mononuclear cells) | None/Minimal | [4] |

| Demyelination (% area) | Significant | None | [4] |

| CNS Immune Cells | |||

| CD4+ T-cell Infiltration | Markedly Increased | Baseline | [4][6] |

| CD8+ T-cell Infiltration | Increased | Baseline | [4][6] |

| Splenocyte Analysis | |||

| MOG (35-55) Specific T-cell Proliferation (CPM) | High | Low | [5][6][7] |

| IFN-γ Production (pg/mL) | Significantly Increased | Baseline | [3][6] |

| IL-17 Production (pg/mL) | Significantly Increased | Baseline | [3][8] |

| IL-10 Production (pg/mL) | Variable / Slightly Increased | Baseline | [3] |

Detailed Experimental Protocols

Reproducible induction of EAE is critical for research. The following protocols are synthesized from established methodologies.[2][4][9]

MOG (35-55) Peptide Preparation

-

Synthesis and Purification : The MOG (35-55) peptide (sequence: MEVGWYRPPFSRVVHLYRNGK) is synthesized using standard solid-phase peptide synthesis.[10][11] It is crucial that the final product is purified by high-performance liquid chromatography (HPLC) to >95% purity to ensure consistency and remove toxic contaminants.[10]

-

Solubilization : The lyophilized peptide is dissolved in sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO) and then diluted in PBS to the final working concentration.

EAE Induction Protocol

This protocol is standard for inducing EAE in female C57BL/6 mice, aged 8-12 weeks.

-

Preparation of Emulsion :

-

Dissolve MOG (35-55) peptide in sterile PBS to a concentration of 2-3 mg/mL.

-

Prepare Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis H37Ra to a final concentration of 4-5 mg/mL.

-

Create a water-in-oil emulsion by mixing equal volumes of the MOG (35-55) solution and the supplemented CFA. Emulsify by sonicating or syringing until a thick, stable emulsion is formed (a drop should not disperse in water).

-

-

Immunization Procedure :

-

Day 0 : Anesthetize the mouse. Inject a total of 200 µL of the emulsion subcutaneously (s.c.) distributed over two sites on the flank (100 µL per site).

-

Administer 100-200 ng of Pertussis Toxin (PTX) in 100 µL of PBS via intraperitoneal (i.p.) injection. PTX acts as an adjuvant and facilitates the entry of immune cells into the CNS.

-

Day 2 : Administer a second dose of 100-200 ng of PTX (i.p.).

-

-

Clinical Monitoring :

-

Beginning around day 7 post-immunization, monitor mice daily for clinical signs of EAE.

-

Assign scores based on a standard scale:

-

0 : No clinical signs.

-

1 : Limp tail.

-

2 : Hind limb weakness or wobbly gait.

-

3 : Partial hind limb paralysis.

-

4 : Complete hind limb paralysis.

-

5 : Moribund state or death.

-

-

Immunological Mechanisms and Signaling Pathways

The encephalitogenicity of MOG (35-55) is mediated primarily by autoreactive CD4+ T helper cells.[3] The peptide contains the necessary binding motifs for the Major Histocompatibility Complex (MHC) class II molecules of susceptible mouse strains (I-Ab in C57BL/6 mice).

T-Cell Activation and Differentiation

-

Antigen Presentation : Following immunization, professional Antigen Presenting Cells (APCs), such as dendritic cells and macrophages, uptake and process the MOG (35-55) peptide. They present the peptide on their MHC class II molecules.

-

T-Cell Recognition : Naive CD4+ T-cells with T-cell receptors (TCRs) specific for the MOG (35-55)-MHC II complex recognize and bind to it in secondary lymphoid organs.

-

Activation and Differentiation : This recognition, along with co-stimulatory signals from the APC, activates the T-cell. In the pro-inflammatory cytokine milieu induced by CFA, these T-cells differentiate predominantly into Th1 and Th17 effector cells.

-

CNS Infiltration : Activated Th1 and Th17 cells cross the blood-brain barrier, enter the CNS, and are reactivated by local APCs (like microglia) presenting the endogenous MOG peptide on myelin.

-

Neuroinflammation : Reactivated T-cells release a cascade of pro-inflammatory cytokines (e.g., IFN-γ from Th1, IL-17 from Th17) that recruit other immune cells, activate microglia, and lead to demyelination, oligodendrocyte damage, and axonal injury.[3][8] The IL-23/IL-17 axis and associated JAK/STAT signaling pathways are critical for the function of pathogenic Th17 cells in this context.[3]

Conclusion

The discovery of MOG (35-55) as a potent encephalitogenic peptide was a landmark achievement in the field of neuroimmunology. It provided researchers with a reliable and robust tool to model the complex immunopathology of Multiple Sclerosis. The detailed understanding of its mechanism of action, from T-cell activation and signaling to the induction of CNS inflammation, continues to facilitate the development and screening of next-generation therapeutics aimed at mitigating autoimmune demyelinating diseases.

References

- 1. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 2. researchgate.net [researchgate.net]

- 3. MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STATs pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Oral Tolerance Induction in Experimental Autoimmune Encephalomyelitis with Candida utilis Expressing the Immunogenic MOG35-55 Peptide | PLOS One [journals.plos.org]

- 6. mednexus.org [mednexus.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | TRAIL-Mediated Suppression of T Cell Receptor Signaling Inhibits T Cell Activation and Inflammation in Experimental Autoimmune Encephalomyelitis [frontiersin.org]

- 9. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]

- 10. Rational Design and Synthesis of Altered Peptide Ligands based on Human Myelin Oligodendrocyte Glycoprotein 35–55 Epitope: Inhibition of Chronic Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]

An in-depth examination of the role of the human Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) peptide 35-55 in the pathogenesis of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary literature, focusing on quantitative data, detailed experimental protocols, and key immunological pathways.

Multiple sclerosis is a chronic autoimmune disease of the central nervous system (CNS) characterized by demyelination and axonal damage.[1] The Myelin Oligodendrocyte Glycoprotein (MOG) is a key autoantigen implicated in the pathology of MS, with the peptide fragment spanning amino acids 35-55 (MOG 35-55) being a primary immunodominant epitope.[2][3] This region is widely utilized to induce EAE in animal models, which shares histopathological and immunological features with human MS.[4] This guide synthesizes primary literature to provide a technical resource on human MOG (35-55) in the context of MS research.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the immunological response to MOG (35-55).

Table 1: T-Cell Proliferation in Response to MOG (35-55) Stimulation

| Cell Type | Stimulant | Concentration | Proliferation (cpm) | Species | Reference |

| CD4+ T cells | MOG (35-55) | 20 µg/mL | 63,953 ± 3284 | Mouse | [5] |

| CD8+ T cells | MOG (35-55) | 20 µg/mL | 21,526 ± 1236 | Mouse | [5] |

Table 2: Cytokine Secretion by T-Cells upon MOG (35-55) Restimulation

| Cell Type | Cytokine | Concentration | Secretion Level (pg/mL) | Species | Reference |

| CD4+ T cells | IFN-γ | 20 µg/mL | 1451.3 ± 59.4 | Mouse | [6] |

| CD8+ T cells | IFN-γ | 20 µg/mL | 803.3 ± 39.2 | Mouse | [6] |

| CD4+ T cells | IL-4 | 20 µg/mL | 298.6 ± 7.7 | Mouse | [6] |

| CD8+ T cells | IL-4 | 20 µg/mL | 245.5 ± 11.8 | Mouse | [6] |

| GDP-L-FS-specific T cells | IL-2 | Not Specified | Significantly higher than MOG(35-55)-specific cells | Human | [7] |

| MOG(35-55)-specific T cells | IL-10 | Not Specified | Significantly higher than GDP-L-FS-specific cells | Human | [7] |

Key Signaling Pathways and Cellular Interactions

The autoimmune response triggered by MOG (35-55) involves a complex interplay of various immune cells and signaling pathways. The following diagrams illustrate these critical processes.

The induction of EAE is a multi-step process involving immunization with the MOG (35-55) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by the administration of Pertussis Toxin (PTX) to facilitate the entry of autoreactive T-cells into the CNS.[8]

Upon presentation of the MOG (35-55) peptide by antigen-presenting cells (APCs) via MHC class II molecules, CD4+ T-cells are activated.[1] This activation can lead to the differentiation of Th1 and Th17 cells, which produce pro-inflammatory cytokines like IFN-γ and IL-17, respectively. The IL-23/IL-17 axis is particularly crucial, with IL-17 signaling through the JAK/STAT and NF-κB pathways to perpetuate the inflammatory cascade within the CNS.[1]

Detailed Experimental Protocols

A thorough understanding of the methodologies used to study MOG (35-55) is essential for reproducing and building upon existing research.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is adapted from methodologies described in the literature for inducing EAE in C57BL/6 mice.[8][9]

-

Preparation of MOG (35-55)/CFA Emulsion:

-

Dissolve human MOG (35-55) peptide in sterile phosphate-buffered saline (PBS) to a final concentration of 2 mg/mL.

-

Prepare Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis at a concentration of 4 mg/mL.

-

Create a 1:1 emulsion of the MOG (35-55) solution and CFA by vigorously vortexing or sonicating until a stable emulsion is formed. The final concentration of MOG (35-55) in the emulsion will be 1 mg/mL.

-

-

Immunization:

-

Anesthetize 8-12 week old female C57BL/6 mice.

-

Subcutaneously inject 100 µL of the MOG (35-55)/CFA emulsion at two distinct sites on the flank (total of 200 µL per mouse).

-

-

Pertussis Toxin Administration:

-

On the day of immunization (day 0) and 48 hours later (day 2), administer 200 ng of Pertussis Toxin (PTX) in 100 µL of PBS via intraperitoneal injection.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE, typically starting around day 7 post-immunization.

-

Score the disease severity on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

T-Cell Proliferation Assay

This protocol outlines the steps for measuring the proliferative response of T-cells to MOG (35-55).[5][6]

-

Cell Isolation:

-

Euthanize immunized mice at a desired time point (e.g., peak of disease).

-

Isolate splenocytes or lymph node cells and prepare a single-cell suspension.

-

(Optional) Purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

-

Cell Culture:

-

Plate the isolated cells in a 96-well plate at a density of 2 x 10^5 to 5 x 10^5 cells per well.

-

Add MOG (35-55) peptide to the wells at various concentrations (e.g., 0, 2, 10, 20 µg/mL).

-

Culture the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Measurement of Proliferation:

-

For the final 18 hours of culture, add 1 µCi of [3H]-thymidine to each well.

-

Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter.

-

Express the results as counts per minute (cpm).

-

Therapeutic Strategies and Future Directions

The central role of MOG (35-55) in driving autoimmune demyelination has made it a key target for therapeutic intervention. Strategies such as inducing oral tolerance with MOG (35-55)-expressing yeasts have shown promise in reducing disease severity in EAE models.[4] Additionally, the development of altered peptide ligands (APLs) and mannan-conjugated MOG (35-55) aims to modulate the T-cell response towards a tolerogenic phenotype.[2][10] A Phase I clinical study using a recombinant T-cell receptor ligand linked to MOG (35-55) has demonstrated safety and tolerability in MS patients.[11]

Future research will likely focus on refining these antigen-specific therapies, understanding the mechanisms of T-cell tolerance induction, and identifying biomarkers to predict therapeutic responses in individuals with multiple sclerosis. The continued use of the MOG (35-55)-induced EAE model will be instrumental in advancing these efforts.

References

- 1. MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STATs pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Oral Tolerance Induction in Experimental Autoimmune Encephalomyelitis with Candida utilis Expressing the Immunogenic MOG35-55 Peptide | PLOS One [journals.plos.org]

- 5. mednexus.org [mednexus.org]

- 6. Characterization of myelin oligodendrocyte glycoprotein (MOG)35–55-specific CD8+ T cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

- 8. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Myelin Oligodendrocyte Glycoprotein (MOG)35–55 Mannan Conjugate Induces Human T-Cell Tolerance and Can Be Used as a Personalized Therapy for Multiple Sclerosis [mdpi.com]

- 11. RTL therapy for multiple sclerosis: a Phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into MOG-Induced EAE: A Technical Guide for Multiple Sclerosis Research

For researchers, scientists, and drug development professionals, the Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG)-induced Experimental Autoimmune Encephalomyelitis (EAE) model stands as a cornerstone for investigating the pathogenesis of multiple sclerosis (MS) and evaluating potential therapeutics. This guide provides an in-depth review of the core methodologies, quantitative data, and critical signaling pathways involved in this widely utilized animal model.

Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1] EAE can be induced in rodents through active immunization with myelin protein components and Complete Freund's adjuvant (CFA) or by transferring myelin-specific T effector cells.[1] The MOG-induced EAE model, particularly using the MOG35-55 peptide in C57BL/6 mice, is a robust and reproducible model that recapitulates many of the key pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis.[2][3][4]

Experimental Protocols: Inducing and Assessing MOG-EAE

The successful induction and evaluation of MOG-EAE relies on a series of well-defined experimental procedures. The following sections detail the critical steps, from antigen preparation to clinical and histological assessment.

MOG35-55 EAE Induction Protocol in C57BL/6 Mice

This protocol is one of the most frequently used methods for inducing a chronic, non-remitting form of EAE.

Materials:

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTx)

-

Sterile Phosphate-Buffered Saline (PBS) or ddH₂O

-

Syringes and needles

Procedure:

-

Preparation of MOG35-55 Emulsion:

-

Dissolve lyophilized MOG35-55 peptide in sterile PBS or ddH₂O to a final concentration of 2 mg/mL.[5]

-

Prepare CFA containing Mycobacterium tuberculosis H37Ra at a concentration of 2 mg/mL.[5]

-

Create a 1:1 emulsion of the MOG35-55 solution and CFA. This is a critical step and requires thorough mixing, often for at least 10 minutes, until a stable emulsion is formed.[5] A common method is to use two syringes connected by a three-way stopcock to pass the mixture back and forth.[5] The quality of the emulsion can be tested by dispensing a drop into water; a stable emulsion will not disperse.[6]

-

-

Immunization:

-

Pertussis Toxin Administration:

-

Administer Pertussis Toxin intraperitoneally (i.p.). A typical dosage is 200-500 ng per mouse.[9]

-

The PTx is usually given on the day of immunization (Day 0) and again 48 hours later (Day 2).[2][10] The potency of different PTx batches can vary, and it is crucial to titrate the dose to ensure consistent EAE induction.[11]

-

Clinical Scoring of EAE

Daily monitoring and scoring of clinical signs are essential for evaluating disease progression and the efficacy of therapeutic interventions. Several scoring systems exist, with slight variations.

Standard Clinical Scoring Scale:

| Score | Clinical Observations |

| 0 | No clinical signs of disease.[12][13] |

| 0.5 | Limp tail tip.[13] |

| 1 | Limp tail or waddling gait with tail tonicity.[12][13] |

| 1.5 | Limp tail and hind leg issues (e.g., one leg falling through a wire rack).[13] |

| 2 | Limp tail and weak hind legs, wobbly gait.[12][13] |

| 2.5 | Ataxia with partial limb paralysis or dragging of both hind legs.[12][13] |

| 3 | Total paralysis of one hind limb.[12] |

| 3.5 | Total paralysis of one hind limb with partial paralysis of the second.[12] |

| 4 | Total paralysis of both hind limbs.[12] |

| 4.5 | Moribund state.[12] |

| 5 | Death.[12][13] |

Mice typically begin to show clinical symptoms between 9 and 14 days post-immunization, with the peak of the disease occurring around 3-5 days after onset.[5][11]

Histological and Immunological Analysis

To complement clinical scoring, histological analysis of the central nervous system (CNS) is crucial for assessing the underlying pathology.

Key Methodologies:

-

Tissue Preparation: Mice are euthanized and perfused with PBS followed by 4% paraformaldehyde. The brain and spinal cord are then dissected and processed for either paraffin (B1166041) embedding or cryosectioning.[1]

-

Staining:

-

Hematoxylin and Eosin (H&E): To visualize inflammatory cell infiltrates.[1]

-

Luxol Fast Blue (LFB): To assess the degree of demyelination.[3]

-

Immunohistochemistry (IHC): To identify specific immune cell populations (e.g., CD4+ T cells, B220+ B cells, Mac-3+ macrophages) and assess axonal damage (e.g., using antibodies against neurofilament).[1][14]

-

-

Flow Cytometry: To quantify and phenotype immune cells isolated from the CNS, spleen, and lymph nodes. This is used to analyze the frequency and activation state of T cells, B cells, and other immune populations.

Quantitative Data in MOG-EAE Models

The following tables summarize key quantitative parameters often reported in MOG-EAE studies. These values can vary depending on the specific protocol, mouse strain, and facility.

Table 1: Typical EAE Induction and Disease Course Parameters

| Parameter | C57BL/6 Mice (MOG35-55) | Reference |

| MOG35-55 Peptide Dose | 200 - 300 µ g/mouse | [8][9] |

| CFA (M. tuberculosis) Dose | 100 - 500 µ g/mouse | [9] |

| Pertussis Toxin (PTx) Dose | 200 - 500 ng/mouse (in two doses) | [9] |

| Disease Onset | 9 - 14 days post-immunization | [5][11] |

| Peak of Disease | Day 16 post-immunization (approx.) | [11] |

| Disease Course | Chronic, non-remitting | [2] |

Table 2: Histopathological Scoring of EAE

| Score | Inflammation (H&E) | Demyelination (LFB) |

| 0 | No inflammatory cells | No demyelination |

| 1 | A few scattered inflammatory cells | Rare foci of demyelination |

| 2 | Organization of inflammatory infiltrates into perivascular cuffs | Scattered and small areas of demyelination |

| 3 | Extensive and widespread perivascular cuffs | Confluent and widespread areas of demyelination |

| 4 | - | Complete sub-pial demyelination |

Note: Scoring systems for histology can vary between laboratories. This table represents a common approach.[1]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms driving EAE pathogenesis is crucial for developing targeted therapies. The following diagrams illustrate key signaling pathways and experimental workflows.

Signaling Pathways in MOG-EAE Pathogenesis

The development of MOG-EAE is a complex process involving both the adaptive and innate immune systems. Key signaling events include the activation of myelin-specific T cells and B cells in the periphery, their migration to the CNS, and the subsequent inflammatory cascade that leads to demyelination and axonal damage.

Caption: Pathogenesis of MOG-induced EAE.

In the periphery, antigen-presenting cells (APCs) process and present the MOG35-55 peptide to naive CD4+ T cells, leading to their differentiation into pro-inflammatory Th1 and Th17 cells.[15] B cells can also be activated by MOG, leading to the production of MOG-specific antibodies.[16] These activated lymphocytes cross the blood-brain barrier and enter the CNS.[15] Within the CNS, resident APCs like microglia reactivate the T cells, which then release inflammatory cytokines such as IFN-γ (from Th1 cells) and IL-17 (from Th17 cells).[10][15] MOG-specific antibodies can contribute to demyelination through complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC).[16][17] This inflammatory cascade ultimately results in damage to the myelin sheath and underlying axons.[2]

Experimental Workflow for a Preclinical Drug Study in MOG-EAE

The MOG-EAE model is a valuable tool for the preclinical evaluation of novel therapeutics for MS. A typical experimental workflow is outlined below.

Caption: Preclinical drug study workflow in MOG-EAE.

This workflow illustrates a typical prophylactic treatment study design. Mice are immunized and monitored daily.[3] Once they reach a predetermined clinical score indicating disease onset, they are randomized into treatment and vehicle control groups.[10] Treatment continues for a defined period, and at the study endpoint, various analyses are performed to assess the efficacy of the therapeutic agent.

Conclusion

The MOG-induced EAE model remains an indispensable tool in MS research. Its ability to mimic key aspects of the human disease allows for the detailed investigation of pathogenic mechanisms and the preclinical testing of new therapies. A thorough understanding of the experimental protocols, quantitative readouts, and underlying signaling pathways, as outlined in this guide, is essential for conducting robust and reproducible research in the field. By standardizing methodologies and carefully interpreting the data, researchers can continue to leverage this powerful model to advance our understanding of MS and develop more effective treatments.

References

- 1. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]

- 3. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 4. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]

- 6. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]

- 7. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]

- 11. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. inotiv.com [inotiv.com]

- 14. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Translational insights from EAE models : decoding MOGAD pathogenesis and therapeutic innovation [frontiersin.org]

- 17. Translational insights from EAE models : decoding MOGAD pathogenesis and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]

The MOG (35-55) Peptide: A Technical Guide to its Structure, Function, and Application in Autoimmune Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) peptide is a crucial tool in the field of neuroimmunology, particularly in the study of autoimmune demyelinating diseases of the central nervous system (CNS) such as multiple sclerosis (MS). This 21-amino acid synthetic peptide, with the sequence H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH, represents an immunodominant epitope of the MOG protein.[1] Its encephalitogenic properties, specifically its ability to induce a robust T-cell mediated autoimmune response leading to a condition known as Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models, make it an invaluable resource for investigating the pathogenesis of MS and for the preclinical evaluation of novel therapeutic agents.[1][2][3][4][5]

This technical guide provides a comprehensive overview of the structure and function of the MOG (35-55) peptide, with a focus on its application in EAE models. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers in their study of autoimmune neuroinflammation.